molecular formula C9H13N3O4S B1589650 N-(3-Aminopropyl)-2-nitrobenzenesulfonamide CAS No. 240423-09-0

N-(3-Aminopropyl)-2-nitrobenzenesulfonamide

Cat. No. B1589650
M. Wt: 259.28 g/mol
InChI Key: MZMDBLLVFCKLRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Aminopropyl)-2-nitrobenzenesulfonamide, commonly referred to as APS, is a synthetic, water-soluble compound with a variety of uses in scientific research. It is a nitrobenzenesulfonamide derivative that is synthesized from 3-aminopropyl-2-nitrobenzenesulfonyl chloride, and is used in a number of biochemical processes, including protein and DNA synthesis, as well as in the synthesis of other compounds. APS is a versatile compound with many applications, including protein and DNA synthesis, as well as in the synthesis of other compounds.

Scientific Research Applications

  • Anion Binding Studies

    • Field : Chemistry
    • Application : Tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors have been synthesized and their anion binding properties have been investigated .
    • Method : 1H NMR titrations were used to investigate the binding of each receptor with an anion via hydrogen-bonding interactions .
    • Results : The binding trend was found to be in the order of F− > H2PO4− > HCO3− > HSO4− > CH3COO− > SO42− > Cl− > Br− > I− in DMSO-d6 .
  • Macrocyclic Compounds

    • Field : Organic Chemistry
    • Application : The reactions of macrocyclization were carried out between dansyl or quinolinyl derivatives and N,N’-di(3-bromophenyl)-substituted dioxadiamine .
    • Method : The desired macrocycles were obtained through reactions of macrocyclization .
    • Results : The study did not provide specific results or outcomes obtained .
  • Nanoparticles

    • Field : Nanotechnology
    • Application : The functionalization of MSNs by the amino group of (N-(2-aminoethyl)-3-aminopropyl methyl dimethoxysilane) was fabricated to remove Pb2+ ions from aqueous solutions .
    • Method : The study did not provide specific methods of application or experimental procedures .
    • Results : The study did not provide specific results or outcomes obtained .
  • ECHA Substance Information
    • Field : Chemistry
    • Application : The European Chemicals Agency (ECHA) provides information on substances, including “N’-(3-aminopropyl)-N,N-dimethylpropane-1,3-diamine”, which may be related to “N-(3-Aminopropyl)-2-nitrobenzenesulfonamide”. This information includes substance identity, hazard classification and labelling, and regulatory process names .
    • Method : The information is gathered from all ECHA databases and includes the best available substance name, EC number, CAS number and/or the molecular and structural formulas .
    • Results : The specific results or outcomes obtained are not provided .

properties

IUPAC Name

N-(3-aminopropyl)-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S/c10-6-3-7-11-17(15,16)9-5-2-1-4-8(9)12(13)14/h1-2,4-5,11H,3,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMDBLLVFCKLRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448930
Record name N-(3-Aminopropyl)-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminopropyl)-2-nitrobenzenesulfonamide

CAS RN

240423-09-0
Record name N-(3-Aminopropyl)-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
N Cankarova, P Funk, J Hlavac, M Soural - Tetrahedron letters, 2011 - Elsevier
Use of solid-phase synthesis for the derivatization of carboxylic acids with biotinylated spacers consisting of ethylenoxy units is described. An aminomethylated resin provided with an …
Number of citations: 10 www.sciencedirect.com
NG Nørager, MH Poulsen, AG Jensen… - Journal of Medicinal …, 2014 - ACS Publications
Polyamine toxins from spiders and wasps are potent open-channel blockers of ionotropic glutamate (iGlu) receptors. It is well-established that secondary amino groups in the polyamine …
Number of citations: 18 pubs.acs.org
M Schlesinger, C Jentschel, HJ Pietzsch, K Kopka… - Dalton …, 2023 - pubs.rsc.org
Click chemistry, in particular copper-free click reactions, has gained growing interest for radiolabelling purposes in the field of radiopharmaceutical sciences. [99mTc][Tc(CO)3(H2O)3]+ …
Number of citations: 3 pubs.rsc.org
P Bisegger, N Manov, S Bienz - Tetrahedron, 2008 - Elsevier
A method for the synthesis of cyclic polyamines based on solid-phase chemistry is shown. Linear polyamines are stepwise synthesized on solid support from the center by repetitive …
Number of citations: 22 www.sciencedirect.com
NG Nørager, MH Poulsen… - Journal of Medicinal …, 2018 - ACS Publications
Ionotropic glutamate receptors (iGluRs) play a critical role in normal brain function and neurodegenerative diseases. Development of light-dependent compounds would enable studies …
Number of citations: 13 pubs.acs.org
MO Anderson, J Sherrill, PB Madrid, AP Liou… - Bioorganic & medicinal …, 2006 - Elsevier
A parallel synthetic strategy to the 9-aminoacridine scaffold of the classical anti-malarial drug quinacrine (2) is presented. The method features a new route to 9-chloroacridines that …
Number of citations: 105 www.sciencedirect.com
JS Nowick, JM Cary, JH Tsai - Journal of the American Chemical …, 2001 - ACS Publications
This paper describes the design, synthesis, and structural evaluation of a compound (4) comprising three molecular templates and a peptide strand that mimics a three-stranded protein …
Number of citations: 54 pubs.acs.org
D Pauli, S Bienz - Organic & biomolecular chemistry, 2015 - pubs.rsc.org
A recently introduced new SPS resin, possessing a 2-(ortho-nitrophenyl)ethanal linker, was used for the regioselective on-resin synthesis of N-mono-hydroxylated and N-mono-…
Number of citations: 6 pubs.rsc.org
D Fürniss, U Schepers, S Bräse - RSC advances, 2012 - pubs.rsc.org
Alkenes can be reduced through “transfer hydrogenation” with dimethylamine-borane adduct and Wilkinson's catalyst. This reaction can also be carried out by solid-phase synthesis as …
Number of citations: 2 pubs.rsc.org

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